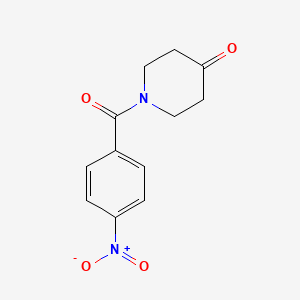

1-(4-Nitrobenzoyl)piperidin-4-one

Description

Significance of the Piperidin-4-one Scaffold in Chemical Synthesis

The piperidin-4-one scaffold is a foundational structural motif in the realm of chemical synthesis, particularly within medicinal chemistry. nih.govresearchgate.net Piperidine (B6355638) rings are ubiquitous in a vast array of natural products and pharmaceuticals, and the piperidin-4-one structure serves as a key precursor for their synthesis. chemrevlett.comkcl.ac.uk This heterocyclic framework is considered a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.govresearchgate.net Its versatility allows for modifications at various positions, enabling the creation of diverse libraries of compounds with a wide range of biological activities. nih.govacs.org

Substituted piperidin-4-ones are crucial intermediates in the production of numerous important drugs. researchgate.net The ability to introduce substituents at different points on the piperidine ring allows for the fine-tuning of a molecule's properties to enhance its interaction with biological targets. nih.govacs.org The synthesis of piperidin-4-one derivatives has been achieved through various methods, including the classic Mannich condensation, highlighting its accessibility and importance in synthetic chemistry. nih.govchemrevlett.com The continuous interest in this nucleus has solidified its established role in the development of new chemical entities. nih.govresearchgate.net

Table 1: Pharmacological Activities Associated with the Piperidin-4-one Scaffold

| Pharmacological Activity | Reference |

|---|---|

| Anticancer | nih.govresearchgate.net |

| Anti-HIV | nih.govresearchgate.net |

| Antimicrobial | researchgate.netbiomedpharmajournal.org |

| Analgesic | researchgate.netchemrevlett.com |

| Anti-inflammatory | researchgate.netnih.gov |

| Antiviral | chemrevlett.com |

| CNS Stimulant/Depressant | researchgate.net |

The Role of Nitrobenzoyl Moieties in Modulating Chemical Reactivity and Electronic Influences

The nitrobenzoyl moiety, and specifically the 4-nitrobenzoyl group in this context, plays a crucial role in modulating the chemical reactivity and electronic properties of the parent molecule. The nitro group (NO₂) is a strong electron-withdrawing group. This property arises from both the inductive effect (-I) and the resonance effect (-R) of the nitro group, which significantly decreases the electron density on the aromatic ring and, by extension, the entire molecule.

This electron-withdrawing nature has several important consequences for chemical reactivity:

Enhanced Electrophilicity: The benzoyl group's carbonyl carbon becomes more electrophilic, making it more susceptible to nucleophilic attack. This is a key factor in the use of 1-(4-nitrobenzoyl)piperidin-4-one as an intermediate in synthetic reactions.

Modulation of Reactivity at Other Sites: The electronic influence of the nitrobenzoyl group can be transmitted through the piperidine ring, potentially affecting the reactivity of the ketone at the 4-position.

Radical Reaction Susceptibility: The presence of electron-withdrawing groups can influence the stability of intermediates in radical reactions, potentially affecting the molecule's degradation pathways. rsc.org

The study of how different functional groups influence molecular properties is fundamental in chemistry. For instance, the presence of electron-withdrawing groups like the nitro group generally increases the acidity of nearby protons. Conversely, electron-donating groups have the opposite effect. byjus.com Theoretical calculations, such as those involving HOMO-LUMO energy gaps, can help quantify the chemical reactivity and stability of molecules, with lower energy gaps often indicating higher reactivity. rsc.org

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives has primarily focused on its utility as a versatile intermediate in organic synthesis and pharmaceutical development. chemimpex.com Its structure allows it to serve as a scaffold for building more complex molecules with specific, desired biological activities. chemimpex.com

Key research applications include:

Pharmaceutical Development: The compound is a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.com The piperidin-4-one core is present in numerous bioactive compounds, and the nitrobenzoyl group can be chemically modified or reduced to an amino group, providing a handle for further functionalization to create potential drug candidates. nih.govresearchgate.netnih.gov

Organic Synthesis: Chemists utilize this compound as a building block. chemimpex.com The reactivity of both the piperidin-4-one ketone and the nitro-functionalized aromatic ring allows for a variety of chemical transformations, facilitating the assembly of novel molecular architectures.

Materials Science: There is interest in using this compound in the formulation of polymers and coatings. chemimpex.com The incorporation of such a structure can potentially enhance properties like durability and resistance to environmental factors. chemimpex.comgoogle.com Furthermore, its electronic and optical properties, influenced by the nitro group, make it relevant for the development of advanced materials. chemimpex.com

The physical and chemical properties of this compound are summarized in the table below.

Table 2: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₄ | Not directly found, inferred from similar compounds |

| Molecular Weight | 248.24 g/mol | cymitquimica.com |

| Appearance | Solid | sigmaaldrich.com |

| Purity | ≥95.0% | cymitquimica.com |

| InChIKey | LQQFSAFLSZJSEH-UHFFFAOYSA-N | cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrobenzoyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-11-5-7-13(8-6-11)12(16)9-1-3-10(4-2-9)14(17)18/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQFSAFLSZJSEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392589 | |

| Record name | 1-(4-nitrobenzoyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34259-84-2 | |

| Record name | 1-(4-nitrobenzoyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Nitrobenzoyl Piperidin 4 One and Its Precursors

Classic Synthetic Routes to Piperidin-4-ones

The piperidin-4-one ring system is a versatile intermediate, and its synthesis has been a subject of extensive research. Two classical and powerful methods, the Mannich reaction and various condensation reactions, form the foundation for accessing this key structural motif.

Mannich Reaction Based Approaches

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones. This multicomponent reaction typically involves the condensation of an aldehyde, a primary amine or ammonia, and a ketone possessing at least two α-hydrogens. chemrevlett.com The reaction proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the enol form of the ketone to build the piperidine (B6355638) ring.

A widely employed variant involves the reaction between substituted aromatic aldehydes, a ketone like ethyl methyl ketone or acetone, and ammonium (B1175870) acetate (B1210297) in an ethanol (B145695) medium to produce substituted 4-piperidones. chemrevlett.comresearchgate.net A significant improvement to this procedure was the use of glacial acetic acid as a solvent, which was found to facilitate rapid reaction, easy isolation of pure products, and satisfactory yields. mdma.ch The use of amine acetates in this environment is thought to catalyze the reaction effectively. mdma.ch

More contemporary approaches have focused on greener methodologies. For instance, the use of a deep eutectic solvent (DES) composed of glucose and urea (B33335) has been shown to be an inexpensive and effective medium for synthesizing various piperidin-4-one derivatives, with yields reported to be as high as 82%. researchgate.netasianpubs.org Another advanced variant is the nitro-Mannich (or aza-Henry) reaction, where a nitroalkane and an imine react to form a β-nitroamine, serving as a versatile tool for synthesizing piperidinone-based drug precursors. researchgate.net

Table 1: Examples of Mannich Reaction for Piperidin-4-one Synthesis

| Reactant 1 | Reactant 2 | Amine Source | Solvent/Catalyst | Product Example | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Ethyl methyl ketone | Ammonium acetate | Ethanol | 2,6-Diphenyl-3-methyl-4-piperidone | Good | researchgate.net |

| Substituted Aldehydes | Various Ketones | Amine hydrochloride | Acetic Acid | Various substituted 4-piperidones | Satisfactory | mdma.ch |

| Benzaldehyde | Acetone | Ammonia | Glucose-Urea (DES) | 2,6-Diphenylpiperidin-4-one | 75% | asianpubs.org |

| 4-Hydroxybenzaldehyde | 2-Propanone | Ammonia | Glucose-Choline Chloride (DES) | 2,6-bis(4-hydroxyphenyl)piperidin-4-one | Good-Excellent | researchgate.net |

Condensation Reactions in Piperidin-4-one Synthesis

Intramolecular condensation reactions, particularly the Dieckmann condensation, provide another classical pathway to the piperidin-4-one core. This approach is especially useful for producing N-substituted piperidones. The general strategy involves the addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as methyl acrylate (B77674), to form a diester. google.com

This resulting aminodiester then undergoes an intramolecular, base-catalyzed Dieckmann cyclization to form a β-keto ester. Subsequent hydrolysis and decarboxylation of this cyclic product yield the desired N-substituted-4-piperidone. sciencemadness.orgresearchgate.net The choice of base and reaction conditions for the cyclization step is critical, with sodium alkoxides like sodium t-butoxide in solvents such as xylene being commonly employed. researchgate.net Careful control of the work-up conditions is necessary to prevent the retro-Dieckmann reaction. researchgate.net

Table 2: Dieckmann Condensation Route to N-Substituted Piperidin-4-ones

| Step | Reaction | Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Michael Addition | Primary Amine (e.g., Benzylamine) + 2 eq. Methyl Acrylate | N,N-bis(β-carbomethoxyethyl)amine derivative | google.com |

| 2 | Dieckmann Condensation | Sodium t-butoxide in Xylene, reflux | Cyclic β-keto ester | researchgate.net |

| 3 | Hydrolysis & Decarboxylation | Acid (e.g., HCl), reflux | N-Substituted-4-piperidone | google.comsciencemadness.org |

Targeted Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one

To synthesize the title compound, the pre-formed piperidin-4-one nucleus must be functionalized at the nitrogen atom with a 4-nitrobenzoyl group. This is typically achieved through acylation or potentially via a nucleophilic aromatic substitution strategy.

Acylation Reactions Involving 4-Nitrobenzoyl Chloride and Piperidin-4-one

The most direct method for synthesizing this compound is the N-acylation of piperidin-4-one. This reaction involves treating piperidin-4-one (or its hydrochloride salt) with 4-nitrobenzoyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. nih.gov A suitable aprotic solvent like dichloromethane (B109758) or chloroform (B151607) is often used. nih.gov

For example, the synthesis of the structurally similar compound 4-(4-fluorobenzoyl)-1-(4-nitrobenzoyl)piperidine (B8686607) was achieved by reacting 4-(4-fluorobenzoyl)piperidine (B1333394) hydrochloride with 4-nitrobenzoyl chloride in the presence of triethylamine in methylene (B1212753) chloride. This demonstrates the viability of this acylation method on the piperidine nitrogen. nih.gov The required acylating agent, 4-nitrobenzoyl chloride, is readily prepared from p-nitrobenzoic acid using chlorinating agents like phosphorus pentachloride or thionyl chloride. nih.gov

Nucleophilic Aromatic Substitution Strategies

An alternative conceptual approach for forming the N-aryl linkage involves a nucleophilic aromatic substitution (SNAr) reaction. In this strategy, the piperidin-4-one acts as a nucleophile, attacking an aromatic ring that is activated by an electron-withdrawing group (like a nitro group) and possesses a good leaving group (such as a halide).

For instance, reacting piperidin-4-one with a substrate like 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene (B41953) would be expected to yield N-(4-nitrophenyl)piperidin-4-one. While this product lacks the carbonyl linker of the target compound, the strategy is a well-established method for creating N-aryl piperidines. Research has shown that piperidine readily reacts with activated nitroaromatics, such as 1,4-dimethoxy-2,5-dinitrobenzene, via nucleophilic aromatic substitution to give the corresponding N-substituted piperidine in high yield (76-82%). mdpi.com This confirms the feasibility of using piperidine derivatives as nucleophiles in SNAr reactions to form bonds with nitro-substituted aromatic rings. mdpi.comscranton.edu

Advanced Synthetic Protocols for Structurally Related Compounds

Modern synthetic chemistry has introduced several advanced protocols that can be applied to the synthesis of piperidin-4-one and its derivatives, offering improvements in efficiency, yield, and environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. It has been successfully applied to the synthesis of various piperidine-containing heterocyclic compounds, often leading to significantly reduced reaction times and improved yields compared to conventional heating. nih.govmdpi.comnih.gov For instance, a library of quinoline (B57606) thiosemicarbazones featuring a piperidine moiety was efficiently synthesized using microwave assistance. nih.gov

Green Chemistry Approaches: Beyond the use of deep eutectic solvents in Mannich reactions, other green strategies are being developed. An efficient one-pot synthesis of N-substituted piperidones has been developed from amino acids, highlighting a move towards more sustainable starting materials. sciencemadness.org

Novel Cascade Reactions: Sophisticated cascade reactions provide elegant and efficient entries into complex piperidine structures. Recently, a method for synthesizing piperidin-4-one derivatives via an α-imino rhodium carbene-initiated cascade involving 1,2-aryl/alkyl migration and annulation was reported, demonstrating a high-efficiency protocol with a broad substrate scope. acs.org

Alternative Cyclization and Reduction Methods: New processes for constructing the piperidone ring continue to be developed. One such method involves the reduction of tetrahydropyridin-4-ylidene ammonium salts, which allows for substitution patterns that are not easily accessible through traditional routes, such as at the 2-position of the piperidine ring. google.comgoogleapis.com

An in-depth analysis of the synthetic methodologies for the chemical compound This compound reveals a landscape of sophisticated chemical strategies. The direct synthesis of this compound typically involves the acylation of a piperidin-4-one precursor with a 4-nitrobenzoyl moiety. However, the core challenge and area of extensive research lie in the construction of the piperidin-4-one ring itself. Modern organic synthesis has produced a variety of powerful techniques to build this heterocyclic scaffold, focusing on efficiency, control over stereochemistry, and selectivity.

The synthesis of this compound from its immediate precursors generally proceeds via a standard acylation reaction. This involves reacting piperidin-4-one with 4-nitrobenzoyl chloride in the presence of a base. This method is analogous to the synthesis of similar compounds where a piperazine (B1678402) or a substituted piperidine is acylated. ontosight.aiprepchem.com For instance, 1-(4-nitrobenzoyl)piperazine (B1268174) is formed by the reaction of piperazine with 4-nitrobenzoyl chloride. ontosight.ai

The primary focus of synthetic chemistry in this area is the formation of the piperidin-4-one core structure, for which numerous advanced methods have been developed.

1 Multi-component Reactions (MCRs) for Piperidine Derivatives (e.g., Ugi Reaction)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. ebrary.net This approach is celebrated for its ability to rapidly generate molecular complexity from simple building blocks, aligning with the principles of green chemistry by being atom-economical and reducing the number of synthetic steps. researchgate.netmdpi.com

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR used in the synthesis of diverse heterocyclic molecules, including peptide-like scaffolds. mdpi.com The classical Ugi reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. mdpi.commdpi.com The reaction proceeds through the formation of an imine from the amine and carbonyl, which is then protonated and attacked by the isocyanide to form a nitrilium ion intermediate. Subsequent nucleophilic attack by the carboxylate anion and an intramolecular Mumm rearrangement yield the final α-acetamido carboxamide product. mdpi.com

While the direct synthesis of this compound via a standard Ugi reaction is not typical, variations and related MCRs are instrumental in creating the piperidine scaffold. For example, a "split-Ugi" methodology has been developed for use with bis-secondary diamines like piperazine to generate complex disubstituted products. nih.gov Researchers have successfully applied Ugi reactions to synthesize 4-aminopiperidine-4-carboxylic acid derivatives, which are key intermediates for pharmaceuticals like carfentanil. researchgate.net These strategies highlight the power of MCRs to construct densely functionalized piperidine rings that can be later modified to yield piperidin-4-one derivatives. researchgate.netmdpi.com

The table below illustrates the components and products of a typical Ugi four-component reaction.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type |

| Amine | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | α-Acetamido Carboxamide |

2 Stereoselective Synthesis of Piperidin-4-one Derivatives

Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in medicinal chemistry, as different stereoisomers of a molecule can have vastly different biological activities. Consequently, the stereoselective synthesis of piperidin-4-one derivatives is a field of significant research interest. google.com

A notable approach involves a modular and stereoselective one-pot synthesis of piperidin-4-ols, which proceeds through a piperidin-4-one intermediate. nih.gov This method utilizes a sequence of a gold-catalyzed cyclization of an N-homopropargyl amide, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement to furnish the piperidin-4-one core. nih.gov The stereoselectivity is established early in the sequence, and the modularity allows for the synthesis of a wide range of substituted piperidines from readily available starting materials like imines, propargyl Grignard reagents, and carboxylic acids. nih.gov

Another strategy for achieving stereoselectivity is through radical stereoselective cyclization of 1,6-enynes, initiated by borane (B79455) addition and subsequent oxidation, which can produce substituted piperidines. nih.gov Furthermore, iridium-catalyzed hydrogen borrowing cascades have been reported for the stereoselective synthesis of piperidines from amino alcohols. This method involves two sequential C-N bond formations with high control over the resulting stereochemistry. nih.gov

The table below summarizes key findings from a study on the stereoselective synthesis of piperidin-4-ols, which involves a piperidin-4-one intermediate.

| Key Transformation | Catalyst/Reagents | Intermediate | Noteworthy Features | Reference |

| Gold-catalyzed cyclization | PPh₃AuNTf₂, MeSO₃H | Cyclic imidate | Highly modular {[2+3]+1} annulation | nih.gov |

| Chemoselective reduction | Catecholborane | α-Amino ether | Leads to spontaneous Ferrier rearrangement | nih.gov |

| Ferrier rearrangement | Spontaneous | Piperidin-4-one | Forms the core heterocyclic structure | nih.gov |

3 Regioselective and Chemo-selective Synthesis Considerations

Regioselectivity (control over the site of reaction) and chemoselectivity (control over which functional group reacts) are crucial for the efficient synthesis of complex molecules like substituted piperidin-4-ones.

The Dieckmann condensation is a classic and effective method for the regioselective synthesis of piperidones. core.ac.ukdtic.mil This intramolecular cyclization of a diester is commonly used to form 4-piperidones. The process typically involves the addition of a primary amine to two equivalents of an α,β-unsaturated ester (like methyl acrylate), followed by the Dieckmann condensation of the resulting diester, hydrolysis, and decarboxylation to yield the final piperidin-4-one. dtic.mil Researchers have developed flexible routes to variously substituted piperidine-2,4-diones using regioselective Dieckmann cyclizations, demonstrating control over substituent placement at various positions on the ring. core.ac.ukresearchgate.net

Chemoselectivity is highlighted in methods where one part of a molecule is transformed while another, chemically similar part is left untouched. For instance, in a gold-catalyzed synthesis of piperidin-4-ols, a cyclic imidate intermediate is chemoselectively reduced in the presence of other functional groups to afford an α-amino ether, which then rearranges to the piperidin-4-one. nih.gov Similarly, the hydrogenation of pyridine derivatives to piperidines can be highly chemoselective. Using specific catalysts, the pyridine ring can be fully reduced while other sensitive groups, such as an indole (B1671886) moiety within the same molecule, remain intact. nih.gov

Recent advances include α-imino rhodium carbene-initiated cascade reactions that produce piperidin-4-one derivatives in high yields. acs.org This process involves a selective 1,2-aryl or alkyl migration followed by annulation, demonstrating excellent control over both migration selectivity and the final ring formation. acs.org

The following table outlines a general synthetic sequence involving Dieckmann condensation for piperidin-4-one synthesis.

| Step | Reaction Type | Reagents | Intermediate/Product | Selectivity |

| 1 | Michael Addition | Primary Amine, Methyl Acrylate | N,N-bis(alkoxycarbonylethyl)amine | - |

| 2 | Dieckmann Condensation | Base (e.g., Sodium Ethoxide) | β-keto ester | Regioselective |

| 3 | Hydrolysis & Decarboxylation | Acid, Heat | Piperidin-4-one | - |

Chemical Reactivity and Derivatization Strategies of 1 4 Nitrobenzoyl Piperidin 4 One

Functional Group Transformations of the Piperidin-4-one Core

The piperidin-4-one core of the title compound contains two primary sites for functionalization: the carbonyl group at the 4-position and the nitrogen atom of the piperidine (B6355638) ring.

Reactions at the Carbonyl Group

The ketone functionality at the C-4 position of the piperidine ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of new ring systems.

Reductive Amination: The carbonyl group can undergo reductive amination to introduce a nitrogen-containing substituent at the 4-position. This reaction typically proceeds via the formation of an imine or enamine intermediate with a primary or secondary amine, followed by reduction with a suitable reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. researchgate.netresearchgate.net For instance, the reaction of a related N-Boc-piperidin-4-one with 3,4-dichloroaniline (B118046) in the presence of a reducing agent successfully yielded the corresponding 4-amino-piperidine derivative. wikipedia.org This strategy allows for the synthesis of a wide array of 4-amino-1-(4-nitrobenzoyl)piperidine derivatives.

| Reactant 1 | Reactant 2 | Reducing Agent | Product | Reference |

| N-Boc-piperidin-4-one | 3,4-dichloroaniline | Not specified | N-(3,4-dichlorophenyl)-N-(tert-butoxycarbonyl)piperidin-4-amine | wikipedia.org |

| 4-Nitrobenzaldehyde | 4-Methoxyaniline | Sodium Borohydride | N-(4-methoxybenzyl)-N-(4-nitrobenzyl)amine | researchgate.net |

Wittig Reaction: The Wittig reaction provides a classic and reliable method for converting the carbonyl group into an alkene. libretexts.orglibretexts.org This involves the reaction of the ketone with a phosphorus ylide (Wittig reagent), which can be stabilized or non-stabilized. adichemistry.com The choice of ylide determines the stereoselectivity of the resulting alkene. While specific examples with 1-(4-nitrobenzoyl)piperidin-4-one are not prevalent in the searched literature, the reaction is broadly applicable to ketones. For example, even sterically hindered ketones can be converted to their methylene (B1212753) derivatives using methylenetriphenylphosphorane. adichemistry.com The reaction of this compound with a suitable ylide would lead to the formation of 4-alkylidene-1-(4-nitrobenzoyl)piperidines.

| Carbonyl Compound | Wittig Reagent | Product | Notes | Reference |

| Aldehyde/Ketone | Triphenylphosphonium ylide | Alkene | General reaction | libretexts.orglibretexts.org |

| Aldehyde | Semistabilized phosphorus ylides | E/Z-olefins | Reaction in water, selectivity depends on substituents | lookchem.com |

N-Substitution Reactions on the Piperidine Nitrogen

The 4-nitrobenzoyl group attached to the piperidine nitrogen is an amide functionality that can be cleaved under certain conditions, allowing for the introduction of different substituents at this position.

N-Deacylation: The removal of the 4-nitrobenzoyl group would typically be achieved through hydrolysis under acidic or basic conditions, or via reductive cleavage. However, the amide bond is generally stable. A more common strategy for varying the N-substituent is to start from a different N-substituted piperidin-4-one. For related N-benzyl protected systems, debenzylation can be achieved through hydrogenolysis using a palladium catalyst, such as 20% Pd(OH)₂/C. nih.gov Applying similar hydrogenolysis conditions to this compound could potentially lead to the removal of the 4-nitrobenzoyl group, although this may also reduce the nitro group. A more likely synthetic route to diverse N-substituted piperidin-4-ones involves the reaction of a primary amine with two equivalents of an acrylate (B77674) ester, followed by a Dieckmann condensation and decarboxylation. dtic.mil

Modifications of the 4-Nitrobenzoyl Moiety

The 4-nitrobenzoyl group offers two primary sites for modification: the nitro group and the phenyl ring.

Reductions of the Nitro Group to Amine Derivatives

The nitro group on the benzoyl moiety can be readily reduced to a primary amine, a versatile functional group for further derivatization.

Catalytic Hydrogenation: A standard and efficient method for the reduction of a nitro group is catalytic hydrogenation. This typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. google.com The reduction of the related 1-(4-nitrobenzoyl)piperazine (B1268174) to 1-(4-aminobenzoyl)piperazine is known to proceed via this method. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the benzoyl ring.

| Starting Material | Reagent | Product | Reference |

| 1-(4-Nitrobenzoyl)piperazine | H₂, Pd/C | 1-(4-Aminobenzoyl)piperazine |

Halogenation and Cross-coupling Reactions on the Phenyl Ring (e.g., Suzuki-Miyaura)

The aromatic ring of the 4-nitrobenzoyl group can be functionalized through electrophilic aromatic substitution or by participating in cross-coupling reactions.

Halogenation: Halogenation of the phenyl ring can provide a handle for subsequent cross-coupling reactions. For example, 4-nitrobenzoyl chloride can be brominated to introduce a bromine atom onto the ring.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, typically coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org A halogenated derivative of this compound could be coupled with various boronic acids to introduce new aryl or alkyl groups. The reaction is known to be tolerant of a wide range of functional groups, including nitro groups. mdpi.com For instance, 1-bromo-4-nitrobenzene (B128438) readily participates in Suzuki-Miyaura coupling with phenylboronic acid. researchgate.net

| Aryl Halide | Boronic Acid | Catalyst | Product | Reference |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd catalyst | 4-Nitrobiphenyl | researchgate.net |

| Aryl or vinyl halide | Aryl or vinyl boronic acid | Pd complex | Substituted biphenyl (B1667301) or polyolefin | wikipedia.org |

Synthesis of Novel Heterocyclic Systems Incorporating this compound Fragments

The bifunctional nature of this compound makes it an excellent building block for the synthesis of more complex, fused, and spirocyclic heterocyclic systems.

Gewald Reaction: The carbonyl group of the piperidin-4-one core can participate in the Gewald reaction, a multicomponent reaction that forms a polysubstituted 2-aminothiophene. wikipedia.org This reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. arkat-usa.orgmdpi.comthieme-connect.de The use of this compound in a Gewald reaction would lead to the formation of a thiophene (B33073) ring fused to the piperidine ring at the 3- and 4-positions.

| Ketone | Activated Nitrile | Base | Product | Reference |

| Cyclic Ketone | Malononitrile | Morpholine | 2-Aminothiophene derivative | mdpi.comthieme-connect.com |

| Aldehyde/Ketone | α-Cyanoester | Amine | Polysubstituted 2-aminothiophene | wikipedia.org |

Spiro-heterocycle Synthesis: The carbonyl group is a key anchor point for the construction of spirocyclic systems. For example, spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized, highlighting the utility of the piperidin-4-one scaffold in creating complex spiro-fused systems. nih.gov Another example is the three-component 1,3-dipolar cycloaddition reaction which has been used to create spirooxindolopyrrolidine-embedded piperidinones. nih.gov These strategies can be applied to this compound to generate novel spiro-heterocycles. amazonaws.comwhiterose.ac.ukresearchgate.net

Synthesis of Fused Pyrazoles: The piperidin-4-one moiety can also serve as a precursor for the synthesis of fused pyrazole (B372694) systems. For instance, pyrazolo[4,3-c]quinolines have been synthesized from 2-(1H-pyrazol-5-yl)anilines and benzyl (B1604629) bromide, demonstrating a pathway to fuse a pyrazole ring onto a quinoline (B57606) core. researchgate.net While not a direct reaction of this compound, it illustrates how the piperidone skeleton can be incorporated into such fused systems through multi-step synthetic sequences.

Reaction Mechanisms and Kinetics of 1 4 Nitrobenzoyl Piperidin 4 One Transformations

Mechanistic Investigations of Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl carbon of the piperidin-4-one ring is a principal reaction pathway for this class of compounds. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.comlibretexts.org This process results in the rehybridization of the carbonyl carbon from sp² to sp³. libretexts.org

The reaction can proceed under both basic and acidic conditions. In a basic medium, a more reactive, negatively charged nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic catalysis, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker, neutral nucleophiles. libretexts.org

For 1-(4-nitrobenzoyl)piperidin-4-one, the N-acyl group, particularly the electron-withdrawing 4-nitrobenzoyl substituent, is expected to significantly influence the reactivity of the carbonyl group. This influence is primarily electronic, affecting the electrophilicity of the carbonyl carbon.

Kinetic Studies of Derivatization Pathways

While specific kinetic data for the derivatization of this compound are not extensively documented in publicly available literature, the rates of such reactions can be inferred from studies on analogous systems. The derivatization of piperidin-4-ones often involves reactions at the carbonyl group, such as the formation of imines, oximes, and hydrazones, or reactions at the α-carbon. nih.gov

Kinetic studies on the hydrolysis of related compounds, such as N-(4-substitutedaryl) succinimides, have shown that the reaction rates are dependent on the nature of the substituent on the aryl ring and the acid concentration, proceeding through an A-2 mechanism. jcsp.org.pk Similarly, the rates of piperidinodebromination of 4'-substituted 3-bromo-4-nitrobiphenyls are influenced by the electronic properties of the substituents. rsc.org For this compound, derivatization reactions involving nucleophilic attack at the carbonyl carbon are anticipated to be faster than those for unsubstituted N-benzoylpiperidin-4-one due to the electronic effect of the nitro group.

Role of Intermediates in Reaction Progression (e.g., Tetrahedral Intermediates)

In the case of this compound, the tetrahedral intermediate formed upon nucleophilic attack at the C4 carbonyl would have the nucleophile and an oxyanion attached to the C4 carbon. The presence of the electron-withdrawing 4-nitrobenzoyl group on the piperidine (B6355638) nitrogen can influence the stability of this intermediate through long-range electronic effects. While direct experimental evidence for the tetrahedral intermediate of this specific compound is scarce, its existence is a fundamental tenet of carbonyl reaction mechanisms. ic.ac.uk The collapse of this intermediate to either regenerate the starting materials or proceed to products is a key determinant of the reaction outcome. nahrainuniv.edu.iq

Influence of Substituent Electronic Effects on Reaction Rates

The electronic effect of the 4-nitrobenzoyl group is a dominant factor controlling the reaction rates of this compound. The nitro group is a strong electron-withdrawing group, both by induction and resonance. libretexts.orgopenstax.orgyoutube.com This effect is transmitted through the benzoyl group to the piperidine nitrogen and, subsequently, to the piperidin-4-one ring.

The electron-withdrawing nature of the 4-nitrobenzoyl group increases the partial positive charge on the carbonyl carbon of the piperidin-4-one ring, making it more electrophilic and thus more reactive towards nucleophiles. libretexts.org This is a general principle in carbonyl chemistry, where electron-withdrawing substituents enhance the rate of nucleophilic addition. masterorganicchemistry.com

Conversely, electron-donating groups on the N-aryl substituent of piperidones have been shown to decrease the oxidation potential, indicating a higher electron density on the molecule. mdpi.com By extension, the electron-withdrawing 4-nitro group in this compound would increase its oxidation potential and decrease the electron density at the carbonyl carbon, thereby accelerating nucleophilic attack. The Hammett relationship is often used to correlate reaction rates with the electronic properties of substituents, and it is expected that the rate of nucleophilic addition to this compound would show a positive correlation with the Hammett constant of the nitro group. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Nitrobenzoyl Piperidin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, and its application to 1-(4-nitrobenzoyl)piperidin-4-one provides invaluable information about its atomic framework and conformational dynamics.

¹H NMR and ¹³C NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of this compound.

In the ¹H NMR spectrum, the protons of the piperidin-4-one ring typically exhibit characteristic signals. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) and those adjacent to the carbonyl group (C3 and C5) will appear as distinct multiplets. The chemical shifts and coupling patterns of these protons are influenced by the ring's conformation and the electronic effects of the amide and carbonyl functionalities. The aromatic protons of the 4-nitrobenzoyl group appear in the downfield region of the spectrum, typically as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the piperidin-4-one ring (C4) and the amide carbonyl carbon will each show a distinct resonance at low field. The carbons of the piperidine (B6355638) ring will appear in the aliphatic region, while the aromatic carbons of the 4-nitrophenyl group will be observed in the aromatic region, with the carbon attached to the nitro group being significantly deshielded.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Piperidine-Containing Structures

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| Piperidine | A: 2.79, B: 2.04, C: 1.58 to 1.46 | Not specified | chemicalbook.com |

| N-nitrosopiperidine | 4.19 (t), 3.78 (t), 1.81-1.74 (m), 1.58-1.54 (m) | 50.9, 39.8, 26.4, 24.8, 24.1 | rsc.org |

| 4-Piperidinopiperidine | Not specified | Not specified | chemicalbook.com |

| 1-(3-methylphenyl)piperidin-4-one | Not specified | Not specified | sigmaaldrich.com |

Dynamic NMR for Conformational Analysis and Energy Barriers

The piperidine ring in this compound is not static; it undergoes conformational changes, primarily ring inversion between two chair forms. Additionally, rotation around the amide C-N bond can be restricted. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these motional processes.

By recording NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the conformational interchange is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interchange slows down, leading to broadening of the signals and eventual decoalescence into separate signals for each conformer.

From a detailed line-shape analysis of these temperature-dependent spectra, the rate constants for the dynamic processes can be determined. This, in turn, allows for the calculation of the activation energy barriers (ΔG‡) for ring inversion and amide bond rotation. These energy barriers provide crucial insights into the conformational flexibility and stability of the molecule. For analogous systems, restricted rotation of aryl groups has been observed with energy barriers in the range of 6.0 to 7.9 kcal/mol. unibas.it

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound.

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) is detected. For 1-(4-nitrobenzoyl)piperidine, a related compound, the nominal mass is 234 u, and the exact mass is 234.100442 g/mol . spectrabase.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound would likely involve cleavage of the amide bond, loss of the nitro group, and fragmentation of the piperidin-4-one ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of the compound, confirming that the observed mass corresponds to the expected combination of carbon, hydrogen, nitrogen, and oxygen atoms.

Table 2: Mass Spectrometry Data for a Related Compound: 1-(4-Nitrobenzoyl)piperidine

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₃ | spectrabase.com |

| Molecular Weight | 234.25 g/mol | spectrabase.com |

| Exact Mass | 234.100442 g/mol | spectrabase.com |

| Ionization Type | ESI+ | spectrabase.com |

| Precursor Ion | [M+H]⁺ | spectrabase.com |

| Precursor m/z | 235.108 | spectrabase.com |

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and offer detailed information about its functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the ketone in the piperidinone ring will be present. Another strong absorption will arise from the C=O stretching of the amide group. The N-O stretching vibrations of the nitro group will appear as two distinct bands. The C-H stretching vibrations of the aliphatic and aromatic portions of the molecule, as well as C-N stretching and various bending vibrations, will also be observed.

Raman spectroscopy provides complementary information. While the C=O stretching vibrations are also visible in the Raman spectrum, the symmetric stretching of the nitro group often gives a particularly strong Raman signal. Aromatic ring vibrations are also typically strong in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. Theoretical calculations are often used to aid in the assignment of the experimental spectra. nih.gov

Table 3: Key Vibrational Frequencies for Nitrobenzoyl Compounds

| Technique | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| IR & Raman | C=O (ketone) | ~1720 | General |

| IR & Raman | C=O (amide) | ~1650 | General |

| IR & Raman | N-O (nitro) symmetric stretch | ~1350 | nih.gov |

| IR & Raman | N-O (nitro) asymmetric stretch | ~1530 | nih.gov |

| IR & Raman | Aromatic C=C stretch | ~1600, ~1475 | nih.gov |

X-ray Diffraction (XRD) for Solid-State Structure and Conformational Studies

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact positions of all atoms in the molecule.

This information reveals the bond lengths, bond angles, and torsion angles, providing a definitive picture of the molecule's conformation. For instance, XRD analysis would confirm the chair conformation of the piperidin-4-one ring and the relative orientation of the 4-nitrobenzoyl substituent. nih.gov It would also provide details about the planarity of the benzoyl group and any twisting around the amide bond.

Furthermore, X-ray diffraction analysis reveals the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or C-H···O interactions, that may be present. nih.gov This information is crucial for understanding the solid-state properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The 4-nitrobenzoyl group contains a conjugated system that will give rise to strong π → π* absorptions in the ultraviolet region. The presence of the nitro group, a strong electron-withdrawing group, will likely shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted benzoyl compounds. The carbonyl group of the piperidin-4-one ring and the amide group also have n → π* transitions, which are typically weaker and may be observed as shoulders on the more intense π → π* bands.

The position and intensity of the absorption maxima (λ_max) in the UV-Vis spectrum are characteristic of the compound and can be influenced by the solvent polarity.

Computational Chemistry and Theoretical Investigations of 1 4 Nitrobenzoyl Piperidin 4 One

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and reactivity of molecules. For 1-(4-Nitrobenzoyl)piperidin-4-one, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its optimized molecular geometry and various electronic properties. nanobioletters.com These calculations provide insights into bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional arrangement of the atoms in the molecule.

Theoretical studies on similar piperidine (B6355638) derivatives demonstrate that DFT is effective in analyzing key reactivity parameters. researchgate.netnih.gov By calculating properties such as ionization potential, electron affinity, electronegativity, and global hardness, researchers can predict the molecule's behavior in chemical reactions. For instance, a high electrophilicity index calculated through DFT would suggest that the compound is a good electrophile, a crucial aspect for its interaction with biological macromolecules. nanobioletters.com

Molecular Electrostatic Potential (MEP) analysis is a vital DFT-based method to visualize the charge distribution within a molecule and identify its reactive sites. nih.gov The MEP map illustrates the regions of positive and negative electrostatic potential on the electron density surface. These regions are crucial for understanding intermolecular interactions, particularly in biological systems. nanobioletters.com

In an MEP map, areas with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nanobioletters.com For this compound, the MEP analysis would be expected to show significant negative potential around the oxygen atoms of the nitro group and the carbonyl group of the piperidin-4-one ring. These sites represent the most likely points for electrophilic interactions. Conversely, positive potential would be localized on the hydrogen atoms, particularly those of the piperidine ring and the aromatic ring, indicating sites for potential nucleophilic interactions. nanobioletters.comnih.gov

Table 1: Expected MEP Characteristics for this compound

| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |

| Oxygen atoms of the nitro group | Negative (Red) | Site for electrophilic attack |

| Oxygen atom of the carbonyl group | Negative (Red) | Site for electrophilic attack |

| Hydrogen atoms of the piperidine ring | Positive (Blue) | Site for nucleophilic attack |

| Hydrogen atoms of the benzoyl ring | Positive (Blue) | Site for nucleophilic attack |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer. nih.gov For this compound, DFT calculations would determine the energies of these frontier orbitals. The distribution of HOMO and LUMO across the molecule would indicate the primary sites for electron donation and acceptance. It is anticipated that the HOMO would be localized on the electron-rich parts of the molecule, such as the piperidine nitrogen and the benzoyl ring, while the LUMO would be concentrated on the electron-withdrawing nitrobenzoyl moiety. researchgate.netresearchgate.net This distribution governs the molecule's ability to participate in charge-transfer interactions, which is a key aspect of its potential biological activity. nih.gov

Table 2: Key Parameters from FMO Analysis

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular bonding and delocalization of electron density. researchgate.net It examines the interactions between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy (E(2)) associated with these hyperconjugative interactions. researchgate.net A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. malayajournal.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD provides insights into conformational changes, stability, and interactions with the surrounding environment, such as a solvent or a biological receptor. nih.gov

For this compound, MD simulations can explore the conformational flexibility of the piperidine ring, which typically exists in a chair conformation. researchgate.net The simulations can reveal the stability of this conformation and the potential for ring inversion. Furthermore, when studying the interaction of this molecule with a potential protein target, MD simulations can assess the stability of the ligand-protein complex, providing a more dynamic and realistic view than static docking models. nih.gov These simulations are crucial for understanding how the molecule behaves in a biological context, which is essential for drug design and development. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of potential inhibitors. nih.gov

For this compound, molecular docking studies could be performed against various protein targets to explore its potential therapeutic applications. Given the presence of the piperidine scaffold, which is a common motif in many biologically active compounds, it could be docked into the active sites of enzymes or receptors implicated in various diseases. nih.govdrugbank.com The docking results would provide a binding affinity score, which estimates the strength of the interaction, and would reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. nih.gov For instance, the nitro and carbonyl groups could act as hydrogen bond acceptors, while the aromatic ring could engage in pi-pi stacking interactions with aromatic residues in the binding pocket. nih.gov

Prediction of Activity Spectra for Substances (PASS) and Other Predictive Models

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts the biological activity profile of a compound based on its 2D structure. nih.govclinmedkaz.org The prediction is based on a structure-activity relationship (SAR) analysis of a large database of known biologically active compounds. genexplain.comresearchgate.net The results are presented as a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). genexplain.com

By submitting the structure of this compound to the PASS server, a wide range of potential pharmacological effects and mechanisms of action can be predicted. clinmedkaz.org Activities with a high Pa value (typically Pa > 0.7) are considered highly probable and can guide experimental testing. researchgate.net This in silico screening is a valuable first step in identifying the most promising biological applications for a new chemical entity, saving significant time and resources in the drug discovery process. clinmedkaz.org Other predictive models can also be used to assess properties like absorption, distribution, metabolism, and excretion (ADME), further informing the potential of the compound as a drug candidate. researchgate.net

Applications and Emerging Research Areas for 1 4 Nitrobenzoyl Piperidin 4 One As a Chemical Building Block

Medicinal Chemistry Applications as a Synthetic Intermediate and Scaffold

The piperidin-4-one nucleus is a significant pharmacophore in drug discovery, and 1-(4-Nitrobenzoyl)piperidin-4-one serves as a key building block for creating more complex and potent therapeutic agents. cymitquimica.com Its utility stems from the ability to modify the structure at several points, including the ketone, the piperidine (B6355638) nitrogen, and the nitro group, which can be readily reduced to an amine for further derivatization.

The piperidin-4-one framework is integral to the development of powerful analgesics. cymitquimica.com This heterocyclic system is a core component of various synthetic opioids. For instance, research into 4-phenyl-4-anilidopiperidines, which are structurally related to fentanyl, has yielded a novel class of potent opioid analgesic agents. The synthesis of these complex molecules often relies on precursors containing the piperidine ring. Substituted piperidones have been synthesized and screened for analgesic and anti-inflammatory activities, with some derivatives showing efficacy comparable to standard drugs like diclofenac (B195802) sodium. cymitquimica.com The development of 3-methyl-1,4-disubstituted-piperidine analgesics further highlights the importance of this scaffold in creating compounds with high potency and short durations of action, suitable for clinical applications.

The piperidin-4-one scaffold is a versatile platform for the design of novel anti-cancer agents. Derivatives incorporating this moiety have been investigated for their ability to inhibit the growth of various human tumor cell lines. A notable strategy involves using the piperidine ring to link different pharmacophores. For example, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and synthesized, showing inhibitory activity against human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and hCA XII, which are crucial for cancer cell survival.

In other research, vindoline-piperazine conjugates, where a piperazine (B1678402) unit is attached to the vindoline (B23647) alkaloid, have demonstrated significant antiproliferative effects against a panel of 60 human tumor cell lines. While these examples use a piperazine instead of a piperidine, they underscore the utility of six-membered nitrogenous heterocycles derived from building blocks like this compound in cancer research. The table below summarizes the activity of some piperidine-scaffold-containing anti-cancer agents.

| Derivative Class | Target Cell Line(s) | Reported Activity (GI₅₀/IC₅₀) | Source(s) |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast Cancer) | GI₅₀ = 1.00 µM | |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-Small Cell Lung Cancer) | GI₅₀ = 1.35 µM | |

| Imidazothiadiazole derivative 43c | CEM, HeLa, L1210 (Leukemia, Cervical, Lymphoma) | IC₅₀ = 1.65 - 4.73 µM | |

| 1,3,4-Thiadiazole derivative 1h | SKOV-3 (Ovarian Cancer) | IC₅₀ = 3.58 µM |

The piperidine scaffold is a promising starting point for the development of antiviral agents, including those effective against coronaviruses and HIV. A significant breakthrough was the discovery of a class of 1,4,4-trisubstituted piperidines that exhibit potent anti-coronavirus activity. These compounds were synthesized efficiently using an Ugi four-component reaction, starting from piperidin-4-one derivatives.

Detailed studies revealed that these piperidine-based inhibitors are active against human coronavirus 229E (HCoV-2229E) and, importantly, SARS-CoV-2. Their mechanism of action is believed to involve the inhibition of the viral main protease (Mpro or 3CLpro), a critical enzyme for viral replication. This makes the 1,4,4-trisubstituted piperidines a novel class of non-covalent CoV Mpro inhibitors that warrant further development. Beyond coronaviruses, the general class of piperidin-4-ones has also been noted for its potential in developing anti-HIV agents.

Derivatives of piperidin-4-one are being explored for their potential in treating neurodegenerative diseases and other central nervous system (CNS) conditions. cymitquimica.com The piperidine ring is a key structural feature in compounds designed to have neuroprotective effects. For example, piperine, an alkaloid containing a piperidine moiety, has demonstrated protective effects on dopaminergic neurons in a mouse model of Parkinson's disease through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.

Furthermore, synthetic strategies have utilized piperidine derivatives to create novel neuroprotective agents. One such approach involves the synthesis of neuroprotective chromanols, where a key step is the reaction of a chromanone with a substituted hydroxypiperidine to form the final active compound. These findings indicate that the piperidine scaffold, accessible from starting materials like this compound, is valuable for synthesizing compounds with potential therapeutic applications for a range of neurological disorders.

The functionalized piperidine scaffold is a powerful tool for designing specific enzyme inhibitors, a cornerstone of modern drug discovery. As mentioned previously, piperidine derivatives have been successfully developed to target key viral and cancer-related enzymes.

One of the most notable recent applications is the inhibition of the SARS-CoV-2 main protease (Mpro). A library of 1,4,4-trisubstituted piperidines was synthesized and found to clearly inhibit the Mpro enzyme, positioning them as a unique class of non-covalent inhibitors for this critical coronavirus enzyme.

In the realm of anti-cancer research, piperidine-based compounds have been designed as potent inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII. These enzymes are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, promoting cancer progression. The designed 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides showed low nanomolar inhibitory activity and selectivity for these tumor-associated isoforms. The table below highlights key findings in this area.

| Target Enzyme | Inhibitor Class | Key Findings | Source(s) |

| SARS-CoV-2 Main Protease (Mpro) | 1,4,4-Trisubstituted Piperidines | Demonstrated clear, albeit modest, inhibitory activity; represent a novel class of non-covalent inhibitors. | |

| Human Carbonic Anhydrase (hCA) IX & XII | 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | Potent inhibition at low nanomolar concentrations with selectivity for tumor-associated isoforms. |

Applications in Advanced Materials Science

While the primary research focus for this compound and its derivatives has been overwhelmingly in medicinal chemistry, related heterocyclic compounds have been noted for their potential in materials science. For instance, piperazine derivatives, which are structurally similar to piperidines, have been explored for use in developing materials with specific properties, such as specialized polymers and coatings. However, direct applications of this compound as a monomer in polymer synthesis or in the creation of other advanced functional materials are not extensively documented in the current scientific literature.

Formulation in Polymers and Coatings

The incorporation of this compound into macromolecular structures is an area of interest in material science. The compound has been noted for its use in the formulation of specialized polymers and coatings. Current time information in Los Angeles, CA, US. It is suggested that integrating this molecule can enhance key physical properties of the resulting materials, such as their durability and resistance to environmental degradation factors. Current time information in Los Angeles, CA, US. The robust piperidine ring and the stable benzoyl moiety can contribute to the thermal and mechanical stability of a polymer backbone, while the nitro group offers a site for further functionalization or for influencing intermolecular interactions within the material matrix.

Development of Materials with Electronic and Optical Properties

The development of new materials for electronics and optics often relies on molecules with specific electronic characteristics. The this compound structure contains a potent electron-withdrawing nitro group attached to an aromatic system, a classic design feature for creating materials with nonlinear optical (NLO) properties. This "push-pull" electronic system is crucial for inducing a strong NLO response. Research on related benzanthrone (B145504) derivatives has shown that the introduction of a nitro group to the molecular core significantly enhances the third-order NLO response, which is critical for applications in optical limiting and all-optical switching devices.

The underlying principle is that the nitro group increases the efficiency of intramolecular charge transfer, a key factor for high molecular hyperpolarizability (γ), which is a measure of a material's NLO activity. Studies on various organic compounds, including those with piperazine and hydrazone structures, confirm that aromatic and heterocyclic molecules can exhibit significant NLO properties, which are typically evaluated using techniques like the Z-scan method to measure the nonlinear absorption coefficient (β) and nonlinear refractive index (n₂). Although direct NLO studies on this compound are not widely published, its structure strongly suggests its potential as a building block for such advanced optical materials.

Applications in Chemical Biology as Probes

In chemical biology, small molecules are indispensable tools for probing complex biological processes. The piperidine scaffold is a well-established pharmacophore found in numerous bioactive compounds, and this compound serves as an excellent starting point for the synthesis of molecular probes designed to interact with specific biological targets like enzymes. mdpi.commdpi.com

Studying Biological Systems and Enzyme Interactions

The this compound framework is a versatile scaffold for creating libraries of derivative compounds used to study enzyme function and inhibition. mdpi.commdpi.com The piperidin-4-one core can be systematically modified at the nitrogen atom, the carbonyl group, and the aromatic ring to optimize interactions with the active sites of target enzymes.

A significant area of application is in the development of inhibitors for enzymes implicated in neurodegenerative diseases, such as Alzheimer's disease. For example, derivatives of the piperidin-4-one scaffold are used to synthesize inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. Research has shown that derivatives containing nitrobenzylidene groups attached to the piperidin-4-one core are potent inhibitors of these enzymes. mdpi.com Specifically, compounds like (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-(prop-2-enoyl)piperidin-4-one have been investigated as inhibitors of ubiquitin-specific proteases (USPs), which are crucial in cancer pathways. mdpi.com

The following table summarizes research findings on piperidin-4-one derivatives, highlighting how modifications to the core structure influence enzyme inhibition.

Table 1: Enzyme Inhibition by Piperidin-4-one Derivatives

| Derivative Class | Target Enzyme | Key Structural Features | Inhibition Findings | Reference |

|---|---|---|---|---|

| 1,4,4-Trisubstituted Piperidines | Coronavirus Main Protease (Mpro) | Synthesized from piperidin-4-one via Ugi reaction. | Moderate inhibitory activity, with IC₅₀ values for active compounds ranging from 14 µM to 68 µM. | mdpi.com |

| 3-Benzyl-2,6-bis(nitrophenyl)piperidin-4-one | α-Amylase | Nitrophenyl groups at the 2 and 6 positions of the piperidine ring. | Showed antidiabetic potential by inhibiting α-amylase. | mdpi.com |

| (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-(prop-2-enoyl)piperidin-4-one | Ubiquitin-Specific Proteases (USP14, UCHL5) | α,β-unsaturated carbonyl system with nitrophenyl groups. | Acts as a deubiquitinating (DUB) enzyme inhibitor; precursor to the clinical trial candidate VLX1570. | mdpi.com |

These studies demonstrate that this compound is a valuable precursor for generating sophisticated molecular probes. By modifying its structure, researchers can fine-tune the resulting molecule's selectivity and potency, enabling detailed investigations into enzyme mechanisms and providing a foundation for therapeutic drug design. mdpi.commdpi.com

Applications in Analytical Chemistry

Contribution to Quality Control Processes

The utility of this compound extends to the realm of quality control, where its distinct chemical properties are leveraged to ensure the integrity and purity of synthetic processes and final products. As a well-characterized chemical entity, it can serve as a reference point in various analytical procedures, aiding in the identification and quantification of related substances and impurities.

In the quality control of chemical manufacturing, particularly within the pharmaceutical industry, the purity of starting materials and intermediates is of paramount importance. The compound this compound, available from various chemical suppliers, is typically offered at specified purity levels, such as ≥95% or ≥98%. capotchem.cnchemicalbook.com This defined purity allows it to be used as a reference standard in chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

For instance, in the synthesis of more complex molecules where this compound is a key intermediate, analytical methods can be developed to monitor the progress of the reaction and the formation of byproducts. In such methods, a precisely weighed amount of high-purity this compound would be used to create a standard solution. This standard is then used to calibrate the analytical instrument, enabling the accurate quantification of the intermediate in reaction mixtures. Furthermore, it can be used to identify and quantify any unreacted starting material or impurities that are structurally related to it.

The following table outlines the typical specifications of this compound when supplied for use in research and quality control applications.

| Property | Specification | Source |

| Purity | ≥ 98% | capotchem.cn |

| CAS Number | 34259-84-2 | scbt.combiosynth.com |

| Molecular Formula | C₁₂H₁₂N₂O₄ | biosynth.com |

| Molecular Weight | 248.23 g/mol | biosynth.com |

While detailed, publicly available research studies explicitly detailing the use of this compound as a primary reference standard in validated quality control methods are not abundant, its role can be inferred from standard practices in the chemical and pharmaceutical industries. The availability of a Certificate of Analysis (CoA) for this compound, which provides lot-specific data on its purity and physical properties, is crucial for its application in a regulated quality control environment. scbt.com

The nitro group within the molecule provides a strong chromophore, making it readily detectable by UV-spectrophotometry, a common detection method used in HPLC. This characteristic is particularly useful for developing sensitive analytical methods for trace-level impurity detection.

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies for Structural Diversification

The piperidine (B6355638) scaffold is a ubiquitous structural feature in many natural products, alkaloids, and drug candidates. chemrevlett.com Consequently, the development of novel synthetic methodologies to diversify the 1-(4-nitrobenzoyl)piperidin-4-one structure is a key area of future research. A primary focus will be on the reduction of the nitro group to an amino group, which can then serve as a handle for a wide array of chemical transformations. This would allow for the introduction of diverse substituents, leading to the creation of libraries of novel compounds with potentially enhanced biological activities.

Furthermore, the ketone functionality of the piperidin-4-one ring offers another site for modification. Reactions such as the Mannich condensation, which is used to synthesize various piperidin-4-one derivatives, can be further explored to introduce a variety of substituents at the C3 and C5 positions of the piperidine ring. biomedpharmajournal.orgnih.gov Additionally, the development of stereoselective reduction methods for the ketone, such as using Grignard reagents, could lead to the synthesis of specific stereoisomers, which is crucial for studying the stereochemical effects on biological activity. nih.gov

The synthesis of 1,4-disubstituted and 1,4,4-trisubstituted piperidines from 4-cyanopiperidine (B19701) has shown potential for creating a library of analogs with diverse therapeutic applications. afasci.comresearchgate.net This approach could be adapted to generate novel derivatives of this compound, expanding its chemical space and potential applications.

Advanced Computational Approaches for Structure-Activity Relationship (SAR) Elucidation

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding how the chemical structure of a compound relates to its biological activity. nih.govnih.gov For this compound and its derivatives, advanced computational approaches can be employed to elucidate their SAR. rsc.org By generating a diverse library of analogs through the synthetic methodologies described above, researchers can build robust QSAR models.

These models can help identify the key structural features responsible for a particular biological activity. For instance, parameters such as van der Waals volume and topochemical indices have been successfully used in QSAR studies of other piperidine derivatives to understand their acetylcholinesterase inhibitory activity. nih.gov Similar approaches, along with more advanced techniques like 3D-QSAR and molecular docking, can be applied to investigate the potential therapeutic targets of this compound derivatives. researchgate.net

Molecular docking studies can provide insights into the binding modes of these compounds with various biological targets, such as enzymes and receptors. rsc.orgresearchgate.net This information is invaluable for the rational design of more potent and selective analogs. For example, understanding the interactions of the nitro group and the piperidinone core with the active site of a target protein can guide the design of new derivatives with improved binding affinity and efficacy. chemimpex.com

Exploration of Undiscovered Reactivity Profiles and Catalytic Applications

The chemical reactivity of this compound is largely influenced by the electron-withdrawing nature of the 4-nitrobenzoyl group. chemimpex.comontosight.ai While the reduction of the nitro group and reactions at the ketone are known transformations, there is significant potential for discovering novel reactivity profiles. For instance, the piperidine ring itself can participate in various chemical reactions.

Strategic Integration into Complex Molecular Architectures and Hybrid Molecules

The versatility of this compound as a building block makes it an ideal candidate for integration into more complex molecular architectures and hybrid molecules. chemimpex.com This strategy, known as molecular hybridization, involves combining two or more pharmacophores into a single molecule to create new chemical entities with potentially enhanced biological activity. nih.gov

For example, the this compound core could be linked to other bioactive scaffolds, such as quinolines or pyrrolo chemimpex.comCurrent time information in Bangalore, IN.benzodiazepines, to create hybrid molecules with dual or synergistic activities. nih.govmdpi.com The synthesis of such hybrids can be achieved through various coupling reactions, taking advantage of the functional groups present on the this compound scaffold. researchgate.net The development of efficient synthetic routes to these complex molecules is a key research objective. chemicalbook.com

The Ugi four-component reaction has been successfully used to synthesize structurally diverse 1,4,4-trisubstituted piperidines with antiviral activity. nih.gov This multicomponent reaction strategy could be a powerful tool for the rapid generation of complex molecules derived from this compound.

Synergistic Research Across Disciplines for Enhanced Functionality

To fully realize the potential of this compound, synergistic research across multiple disciplines is essential. Collaboration between synthetic chemists, computational chemists, pharmacologists, and materials scientists will be crucial for a comprehensive understanding and application of this compound.

Medicinal chemists can design and synthesize novel analogs based on computational predictions and biological screening results. ontosight.ai Pharmacologists can then evaluate the biological activities of these compounds and elucidate their mechanisms of action. chemicalbook.com This iterative process of design, synthesis, and testing is fundamental to drug discovery and development.

In the field of materials science, the unique electronic and optical properties that may arise from the incorporation of the nitrobenzoyl moiety could be explored for the development of advanced materials, such as polymers and coatings with specific functionalities. chemimpex.com This interdisciplinary approach will undoubtedly lead to the discovery of new and unexpected applications for this compound and its derivatives.

Q & A

Q. What experimental and computational approaches elucidate structure-activity relationships (SAR) for piperidinone derivatives?

- Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., nitro, benzoyl groups) and test bioactivity.

- QSAR Modeling: Use CODESSA or MOE to correlate descriptors (e.g., logP, polar surface area) with activity.

- Pharmacophore Mapping: Identify critical interaction points (e.g., hydrogen bond acceptors) via Phase (Schrödinger) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.